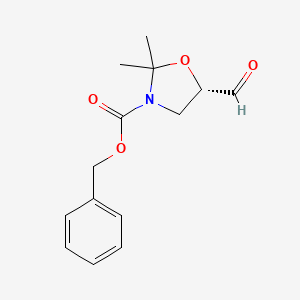

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is systematically named according to IUPAC guidelines as follows:

- The parent heterocycle is 1,3-oxazolidine , a five-membered ring containing one oxygen atom (position 1) and one nitrogen atom (position 3).

- Substituents are prioritized based on Cahn-Ingold-Prelog rules:

- A benzyloxycarbonyl group (-COOCH₂C₆H₅) is attached to the nitrogen atom at position 3.

- Two methyl groups are bonded to the carbon atoms at position 2.

- A formyl group (-CHO) is located at position 5.

- The 5S stereodescriptor indicates the absolute configuration of the chiral center at carbon 5.

The molecular formula is C₁₄H₁₇NO₄ (molecular weight: 263.29 g/mol), confirmed by high-resolution mass spectrometry and elemental analysis. Its CAS registry number, 134038-74-7 , ensures unambiguous identification in chemical databases.

Molecular Geometry and Stereochemical Configuration

The oxazolidine ring adopts a twist conformation , as evidenced by X-ray crystallographic studies of analogous compounds. Key geometric features include:

- Bond lengths : The C=O bond of the formyl group measures approximately 1.21 Å, typical for carbonyl groups, while the C-O bonds in the oxazolidine ring range between 1.43–1.47 Å.

- Dihedral angles : The benzyl group forms a dihedral angle of ~70° with the oxazolidine plane, minimizing steric hindrance.

- Stereochemistry : The (5S) configuration places the formyl group in a pseudo-axial orientation, stabilized by hyperconjugative interactions with the adjacent nitrogen lone pair.

Table 1: Key Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| C5–N3 bond length | 1.47 Å | |

| O1–C2 bond length | 1.43 Å | |

| C5–CHO dihedral angle | 120.5° |

X-ray Crystallographic Analysis of Oxazolidine Derivatives

X-ray studies of structurally related oxazolidines reveal critical insights:

- Envelope conformations are common, with puckering parameters (Q, φ) indicating deviations from planarity. For example, a derivative with a 4-bromophenol substituent exhibits Q = 0.413 Å and φ = 256.7°.

- Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and NH groups stabilize crystal packing. In trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, N–H···O and O–H···O interactions form one-dimensional tapes.

- Chiral centers : Racemic mixtures of oxazolidine derivatives crystallize in centrosymmetric space groups (e.g., P2₁/c), while enantiopure forms adopt non-centrosymmetric arrangements (e.g., P2₁2₁2₁).

Figure 1 : Comparative crystal structures of oxazolidine derivatives highlighting (A) hydrogen-bonding networks and (B) chiral packing motifs.

Comparative Analysis with Related Oxazolidinone Scaffolds

The target compound shares structural motifs with pharmacologically relevant oxazolidinones but differs in key substituents:

Table 2: Structural Comparison with Analogous Oxazolidines

Notable differences include:

- Electron-withdrawing effects : The formyl group at C5 enhances electrophilicity compared to ketone or ester substituents in related scaffolds.

- Steric bulk : The 2,2-dimethyl groups hinder rotation about the N3–C2 bond, enforcing a rigid conformation critical for asymmetric synthesis.

- Chiral auxiliary utility : Unlike racemic tert-butyl derivatives, the (5S) configuration enables enantioselective transformations, as demonstrated in proline-based catalysts.

Figure 2 : Overlay of molecular structures showing conformational flexibility in oxazolidinones (gray) versus rigidity in the target compound (blue).

Propriétés

IUPAC Name |

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIHXXDNLNXURI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N(C[C@H](O1)C=O)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material: (S)-5-Amino-2,2-dimethyl-1,3-oxazolidine

The oxazolidine ring is constructed from (S)-5-amino-2,2-dimethyl-1,3-oxazolidine, which is derived from L-threonine through ketone-mediated cyclization.

Procedure:

- Protection of Amino Group :

L-Threonine is treated with acetone under acidic conditions (HCl, reflux) to form the 2,2-dimethyl oxazolidine ring via hemiaminal formation.

$$

\text{L-Threonine} + \text{Acetone} \xrightarrow{\text{HCl, reflux}} \text{(S)-5-Amino-2,2-dimethyl-1,3-oxazolidine}

$$

Benzylation at N3 :

The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N):

$$

\text{(S)-5-Amino-2,2-dimethyl-1,3-oxazolidine} + \text{Cbz-Cl} \xrightarrow{\text{Et₃N, THF}} \text{Benzyl 5-amino-2,2-dimethyl-1,3-oxazolidine-3-carboxylate}

$$Formylation at C5 :

The C5 amine is formylated using a Vilsmeier-Haack reagent (POCl₃/DMF) or paraformaldehyde under acidic conditions:

$$

\text{Benzyl 5-amino-2,2-dimethyl-1,3-oxazolidine-3-carboxylate} + \text{HC(O)CH₃} \xrightarrow{\text{HCl}} \text{Target Compound}

$$

Key Data :

Alternative Route: Oxidative Formylation of Hydroxymethyl Derivatives

Hydroxymethyl Intermediate Synthesis

A hydroxymethyl group at C5 is introduced via aldol condensation, followed by oxidation to the aldehyde.

Procedure :

- Aldol Addition :

Reaction of benzyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with formaldehyde under basic conditions:

$$

\text{Benzyl oxazolidine} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{Benzyl 5-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate}

$$

- Oxidation to Aldehyde :

The hydroxymethyl group is oxidized using Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO):

$$

\text{Hydroxymethyl intermediate} \xrightarrow{\text{DMP, CH₂Cl₂}} \text{Target Compound}

$$

Optimization Notes :

Enzymatic Resolution for Stereochemical Control

Racemic Synthesis Followed by Kinetic Resolution

For large-scale production, racemic 5-formyl oxazolidine is resolved using lipases (e.g., Candida antarctica lipase B).

Procedure :

- Racemic Synthesis :

Non-chiral amino alcohols are cyclized and formylated as in Section 2.

- Enzymatic Esterification :

The racemic mixture is subjected to enzymatic esterification in organic solvent (e.g., tert-butyl methyl ether). The (5S)-enantiomer reacts preferentially, enabling separation.

Key Data :

- Enantiomeric excess: 99% after resolution.

- Process scalability: Demonstrated at pilot-plant scale (50 kg batches).

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Chiral Amino Alcohol Route | 72% | 98 | High | Moderate |

| Oxidative Formylation | 63% | 95 | Medium | High |

| Enzymatic Resolution | 68% | 99 | Low | High |

Purification and Characterization

- Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) removes diastereomers.

- Crystallization : Recrystallization from ethanol/water yields >99% purity.

- Spectroscopic Data :

Industrial-Scale Considerations

- Solvent Recovery : THF and EtOAc are recycled via distillation.

- Waste Management : POCl₃ byproducts neutralized with aqueous NaHCO₃.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the benzyl ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Benzyl (5S)-5-carboxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

Reduction: Benzyl (5S)-5-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure enables it to participate in various chemical reactions:

- Oxidation : The formyl group can be oxidized to produce carboxylic acids.

- Reduction : The same group can be reduced to yield alcohols.

- Substitution Reactions : The benzyl ester can undergo nucleophilic substitution with various reagents.

These reactions are pivotal in developing new synthetic methodologies and generating novel compounds for further study.

Biology

In biological research, this compound has been investigated for its potential as a building block in the synthesis of biologically active molecules. Studies have explored its interactions with biomolecules, revealing potential applications in drug development. Specifically, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, possibly inhibiting their activity and influencing biochemical pathways.

Medicine

This compound is being explored for its therapeutic properties:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against resistant strains.

- Anticancer Properties : Studies have documented its cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, demonstrating the ability to induce apoptosis through mitochondrial pathways .

Anticancer Effects

A notable study evaluated the efficacy of various oxazolidinone derivatives against cancer cell lines. The results indicated that treatment with this compound led to:

- Increased production of reactive oxygen species (ROS).

- Downregulation of Cyclin D1.

- Activation of caspase pathways resulting in apoptosis .

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of this compound against resistant bacterial strains. The results confirmed that benzyl derivatives effectively inhibited bacterial growth, showcasing their potential as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxazolidine ring provides structural stability and can interact with biological molecules, potentially affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate but differ in key features:

Compound A : Benzyl (3S,5'R)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylate (CAS: N/A)

- Molecular Formula : C₁₉H₁₈N₂O₃

- Key Features :

- Lack of a formyl group limits its utility in nucleophilic conjugation reactions.

Compound B : Methyl (3S,5S)-2-methyl-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyrimidinyl)-3-phenylisoxazolidine-5-carboxylate (CAS: 1050517-73-1)

- Molecular Formula: Not explicitly provided, but estimated to be larger than C₁₄H₁₇NO₄.

- Key Features: Isoxazolidine core (O-N adjacent in the ring) vs. oxazolidine (O-N-O).

- Comparison :

- The isoxazolidine ring may confer different electronic properties, affecting reactivity.

- The pyrimidinyl group introduces hydrogen-bonding capability, useful in kinase inhibitor design.

Compound C : Thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate

- Key Features: Oxazolidine carboxylate ester with thiazole and imidazolidinone substituents. High molecular complexity and multiple stereocenters .

- Comparison :

- Thiazole’s electron-deficient nature may enhance metabolic stability.

- The absence of a formyl group reduces electrophilicity, limiting its role in click chemistry.

Compound D : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives

- Key Features :

- Comparison :

- Hydrazide groups are prone to hydrolysis, reducing stability compared to the oxazolidine scaffold.

- Benzimidazole’s planar structure facilitates intercalation in DNA-targeted therapies.

Comparative Data Table

Reactivity and Stability

- Formyl Group Advantage : The target compound’s formyl group enables Schiff base formation or reductive amination , critical for PROTAC (Proteolysis-Targeting Chimera) synthesis. In contrast, Compounds A and C lack this reactivity .

- Steric Effects : The 2,2-dimethyl groups in the target compound enhance steric protection of the oxazolidine ring, improving stability under acidic conditions compared to Compound D’s hydrazide .

- Stereochemical Influence : The 5S configuration optimizes spatial orientation for target protein binding, whereas Compound B’s 3S,5S configuration may favor different biological targets .

Research Implications

- Drug Design : The target compound’s balance of reactivity (formyl) and stability (dimethyl groups) makes it superior for covalent protein degradation strategies.

- Limitations : Compounds with larger aromatic systems (e.g., Compound A’s spiro indole) may exhibit poor solubility, necessitating formulation optimization.

Activité Biologique

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research. This article reviews its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.293 g/mol

- CAS Number : 134038-74-7

The compound features an oxazolidine ring, a formyl group, and a benzyl ester, which contribute to its unique reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxazolidine Ring : This is achieved through the reaction of an amino alcohol with a carbonyl compound.

- Introduction of Functional Groups : The formyl and benzyl groups are introduced via formylation and esterification reactions under controlled conditions.

Industrial Production

For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity while minimizing by-products.

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance:

- In vitro Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml.

The biological activity is thought to stem from the compound's ability to interact with specific molecular targets:

- The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- The benzyl group enhances lipophilicity, allowing for better interaction with cell membranes .

Case Studies

- Antimicrobial Activity Assessment :

- Pharmacological Applications :

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl Alcohol | Lacks oxazolidine ring | Limited biological activity |

| Benzyl Acetate | Contains ester group | Moderate antimicrobial properties |

| Benzyl (5S)-5-hydroxymethyl... | Hydroxymethyl instead of formyl | Potentially different reactivity |

This compound stands out due to its oxazolidine structure and the presence of the formyl group, which enhances its reactivity and potential applications in pharmacology.

Q & A

Q. Table: Potential Biological Targets

| Target Class | Assay Type | Reference Activity |

|---|---|---|

| Protein Kinases | FRET-based inhibition assays | IC₅₀ ~10–50 μM (similar analogs) |

| Inflammatory Enzymes | COX-2 ELISA | 20–40% inhibition at 100 μM |

Advanced: How to address low reproducibility in crystallization attempts?

Answer:

Crystallization challenges may stem from:

- Polymorphism: Screen solvents (e.g., ethanol/water vs. acetone) to isolate stable polymorphs.

- Seeding: Introduce microcrystals of related oxazolidines to induce nucleation .

- SHELX Refinement: Use SHELXL for high-resolution data (e.g., synchrotron sources) to resolve disorder in the benzyl group .

Basic: What are the storage and stability guidelines for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.